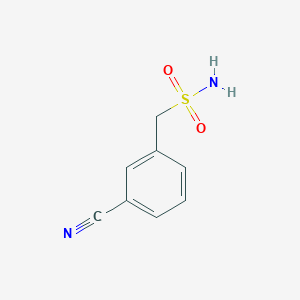

(3-氰基苯基)甲磺酰胺

描述

“(3-Cyanophenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H8N2O2S . It has a molecular weight of 196.23 .

Molecular Structure Analysis

The InChI code for “(3-Cyanophenyl)methanesulfonamide” is 1S/C8H8N2O2S/c9-5-7-2-1-3-8(4-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) . This indicates the presence of a cyanophenyl group attached to a methanesulfonamide group.Physical And Chemical Properties Analysis

“(3-Cyanophenyl)methanesulfonamide” is a powder that is stored at room temperature . .科学研究应用

抗菌药药代动力学

(3-氰基苯基)甲磺酰胺和相关化合物已在药代动力学背景下得到广泛研究,特别是抗菌剂。例如,甲磺酰胺衍生物大肠杆菌素甲磺酸酯 (CMS) 的药代动力学在囊性纤维化患者中进行了检查,揭示了其肺部和全身吸收模式。这项研究强调了吸入给药相对于静脉内途径的靶向优势,显示出更高的痰液浓度和最小的全身暴露,这有利于治疗囊性纤维化患者的肺部感染 (Yapa 等,2014)。

化学途径和代谢

研究还深入探讨了相关甲磺酰胺化合物的代谢途径。例如,探索了蛋氨酸的转氨基途径,涉及甲硫醇及其代谢物,提供了与人类健康和疾病相关的代谢转化的见解 (Blom 等,1989)。类似地,研究了囊性纤维化患者中静脉注射大肠杆菌素甲磺酸酯的药代动力学,有助于我们了解其分布和潜在治疗应用 (Li 等,2003)。

环境和健康影响

在室内和室外环境中检查了全氟磺酰胺(与甲磺酰胺相关的组)的环境存在和人类接触。这项研究提供了有关这些化合物在环境健康研究中的重要性,提供了有关这些化合物发生、分配和潜在人类暴露途径的有价值数据 (Shoeib 等,2005)。

治疗潜力和安全性

已在各种临床环境中评估了甲磺酰胺衍生物的治疗潜力和安全性。例如,甲磺酰氟 (MSF) 是一种与甲磺酰胺相关的 CNS 选择性乙酰胆碱酯酶抑制剂,其在治疗老年痴呆症方面的安全性和有效性得到了评估,显示出有希望的结果,没有显着的副作用 (Moss 等,1999)。

安全和危害

The safety information for “(3-Cyanophenyl)methanesulfonamide” indicates that it should be handled with care. Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

It is known that sulfonamides, a group of compounds to which (3-cyanophenyl)methanesulfonamide belongs, primarily target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including (3-Cyanophenyl)methanesulfonamide, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This is essential for the further production of DNA in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and proliferation.

Biochemical Pathways

It is known that sulfonamides interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .

Result of Action

By inhibiting the synthesis of folic acid, a crucial component for bacterial dna synthesis, sulfonamides can effectively inhibit bacterial growth and proliferation .

属性

IUPAC Name |

(3-cyanophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-5-7-2-1-3-8(4-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFZVOLCQFOMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1519176.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1519177.png)

![2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine](/img/structure/B1519178.png)

![5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1519181.png)

![4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1,3(8),9-triene-5,7,14-trione](/img/structure/B1519184.png)

![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)

![3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1519189.png)